molecular formula C8H12F3N3 B13429254 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B13429254
M. Wt: 207.20 g/mol
InChI Key: YULUMFWTCXRWRF-UHFFFAOYSA-N
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Description

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H12F3N2. It is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the trifluoromethyl group and the isobutyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with isobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-isobutyl-3-(2-(trifluoromethyl)phenyl)urea: Another compound with a trifluoromethyl group, but with different chemical properties due to the presence of a phenyl group.

    1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the amine group, leading to different reactivity and applications.

Uniqueness

1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of the trifluoromethyl group and the amine group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C8H12F3N3/c1-5(2)4-14-7(12)3-6(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3

InChI Key

YULUMFWTCXRWRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)N

Origin of Product

United States

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